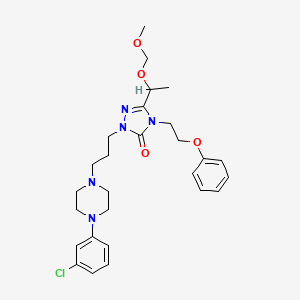

Methoxymethoxy Nefazodone

描述

Methoxymethoxy Nefazodone is a structural analog of the antidepressant nefazodone, characterized by the addition of a methoxymethoxy (-OCH2OCH3) functional group. This modification is hypothesized to enhance pharmacokinetic properties, such as solubility or metabolic stability, while retaining the core pharmacological mechanism of serotonin-2A (5-HT2A) receptor antagonism and serotonin/norepinephrine reuptake inhibition (SARI/NARI) . Nefazodone is known for its moderate pH-dependent binding affinity (pH 7.3 vs. 8.6 ratio: 0.6–2.09) and intermediate reversibility kinetics, placing it in pharmacological Class G alongside compounds like riluzole and amitriptyline . Analytical methods for nefazodone, such as HPLC with UV detection (as outlined in pharmacopeial standards), are likely applicable to Methoxymethoxy Nefazodone with minor adjustments for structural differences .

属性

CAS 编号 |

1346604-95-2 |

|---|---|

分子式 |

C27H36ClN5O4 |

分子量 |

530.066 |

IUPAC 名称 |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3-one |

InChI |

InChI=1S/C27H36ClN5O4/c1-22(37-21-35-2)26-29-33(27(34)32(26)18-19-36-25-10-4-3-5-11-25)13-7-12-30-14-16-31(17-15-30)24-9-6-8-23(28)20-24/h3-6,8-11,20,22H,7,12-19,21H2,1-2H3 |

InChI 键 |

KGMZBWNECBSLAH-UHFFFAOYSA-N |

SMILES |

CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)OCOC |

同义词 |

2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-2,4-dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one |

产品来源 |

United States |

相似化合物的比较

Nefazodone Hydrochloride

(S)-Methoxy-(3,5-dimethoxy-4-hydroxyphenyl)ethanediol (Compound 16)

- Structure : Methoxymethoxy-substituted diol derivative (C12H16O6).

- Relevance : Shares the methoxymethoxy group with Methoxymethoxy Nefazodone, which may improve solubility or bioavailability compared to nefazodone’s chlorophenyl group .

- Research Gap: Limited pharmacological data; primarily studied for synthetic pathways rather than clinical efficacy .

Riluzole

- Class G Peer : Exhibits similar pH-dependent affinity but distinct mechanism (glutamate release inhibition).

- Contrast : Unlike Methoxymethoxy Nefazodone, riluzole lacks serotoninergic activity, highlighting structural specificity in Class G .

Pharmacokinetic and Pharmacodynamic Comparisons

Note: Data for Methoxymethoxy Nefazodone is inferred from structural analogs and Class G trends .

Mechanistic and Clinical Implications

- Advantages Over Nefazodone: The methoxymethoxy group may reduce hepatic toxicity (a known issue with nefazodone) by avoiding reactive metabolite formation. However, this remains speculative without direct toxicology studies.

- Limitations vs. Class G Peers : Unlike riluzole or amitriptyline, Methoxymethoxy Nefazodone lacks diversity in clinical applications (e.g., riluzole’s use in ALS) due to its specialized serotoninergic focus .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of methoxymethoxy nefazodone in synthetic batches?

- Methodological Answer : Utilize reversed-phase HPLC with UV detection, as described in pharmacopeial protocols for structurally related compounds like nefazodone hydrochloride. Key parameters include:

- Column : C18, 4.6 mm × 25 cm, 5 µm particle size .

- Mobile Phase : Acetonitrile-phosphate buffer (pH 3.0) gradient .

- Flow Rate : 1.5 mL/min, with column temperature maintained at 30°C .

- Validation : Perform system suitability tests using resolution solutions containing related compounds (e.g., degradation products) to ensure specificity .

Q. How can researchers optimize synthesis routes for methoxymethoxy nefazodone derivatives?

- Methodological Answer : Apply Bischler-Napieralski conditions for cyclization steps, as demonstrated in oxazole synthesis from tyrosine analogs. Key considerations:

- Catalyst : Phosphorus oxychloride (POCl₃) for efficient dehydration .

- Protecting Groups : Use methoxymethoxy (MOM) groups to stabilize reactive intermediates, as seen in boronic acid derivatives .

- Purification : Employ flash chromatography with silica gel and ethyl acetate/hexane gradients to isolate products .

Q. What safety protocols are critical when handling methoxymethoxy-containing compounds?

- Methodological Answer : Follow industrial hygiene practices:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods or closed systems to avoid inhalation of volatile intermediates (e.g., methoxymethoxy ethers) .

- Storage : Store in amber glass containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles across different synthetic batches?

- Methodological Answer :

-

Step 1 : Quantify impurities via peak-area normalization in HPLC, using the formula:

\text{% Impurity} = \frac{C_S}{C_T} \times \frac{r_U}{r_S} \times 100where $ C_S $/$ C_T $ are standard/test solution concentrations, and $ r_U $/$ r_S $ are peak areas <span data-key="52" class="reference-num" data-pages="undefined">9</span>.

Q. What experimental designs are recommended for evaluating the bioactivity of methoxymethoxy nefazodone analogs?

- Methodological Answer :

- In Vitro Models : Use serotonin (5-HT₂A) receptor-binding assays, referencing nefazodone’s known antagonism .

- Dose-Response Curves : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .

- Controls : Include parent compounds (nefazodone hydrochloride) and vehicle controls to isolate methoxymethoxy effects .

Q. How can structural ambiguities in methoxymethoxy nefazodone derivatives be addressed?

- Methodological Answer :

Q. What strategies mitigate reproducibility issues in pharmacological studies involving methoxymethoxy analogs?

- Methodological Answer :

- Blinding : Implement double-blind protocols in animal/human trials to reduce bias .

- Power Analysis : Use G*Power software to determine sample sizes (α=0.05, β=0.2) .

- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework before data collection .

Q. How do methoxymethoxy modifications impact nefazodone’s metabolic stability compared to parent compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。